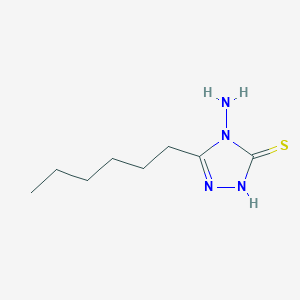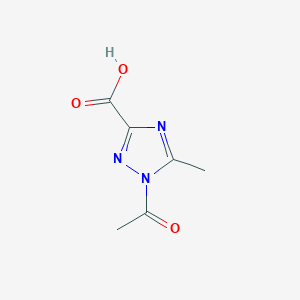![molecular formula C16H26N6O4 B14398259 4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] CAS No. 88190-84-5](/img/structure/B14398259.png)
4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] is a complex organic compound known for its unique structure and properties This compound belongs to the class of azo compounds, characterized by the presence of a diazenediyl group (-N=N-) linking two identical subunits
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] typically involves the reaction of 4-cyano-N-(2-hydroxyethyl)pentanamide with a diazotizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The diazotizing agent, often sodium nitrite, reacts with the amide to form the diazenediyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenediyl linkage, leading to the formation of amines.
Substitution: The cyano and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] has diverse applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers and advanced materials.
作用機序
The compound exerts its effects through the formation of reactive radicals upon decomposition. The diazenediyl group (-N=N-) undergoes homolytic cleavage to produce nitrogen gas and two reactive radicals. These radicals can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
4,4’-Azobis(4-cyanopentanoic acid): Another azo compound used as a radical initiator in polymer synthesis.
4,4’-[(E)-Diazenediyl]bis[4-cyano-N,N-bis(2-hydroxyethyl)pentanamide]: A similar compound with additional hydroxyethyl groups.
Uniqueness
4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] is unique due to its specific combination of cyano and hydroxyethyl groups, which enhance its reactivity and versatility in various applications. Its ability to form stable radicals makes it particularly valuable in polymer chemistry and other fields requiring controlled radical reactions.
特性
CAS番号 |
88190-84-5 |
|---|---|
分子式 |
C16H26N6O4 |
分子量 |
366.42 g/mol |
IUPAC名 |
4-cyano-4-[[2-cyano-5-(2-hydroxyethylamino)-5-oxopentan-2-yl]diazenyl]-N-(2-hydroxyethyl)pentanamide |
InChI |
InChI=1S/C16H26N6O4/c1-15(11-17,5-3-13(25)19-7-9-23)21-22-16(2,12-18)6-4-14(26)20-8-10-24/h23-24H,3-10H2,1-2H3,(H,19,25)(H,20,26) |
InChIキー |
QEAKAZYYFPTAHH-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)NCCO)(C#N)N=NC(C)(CCC(=O)NCCO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)

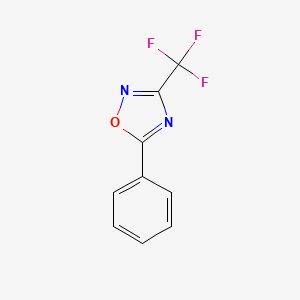
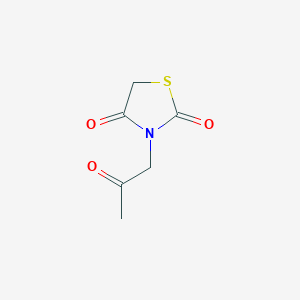
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
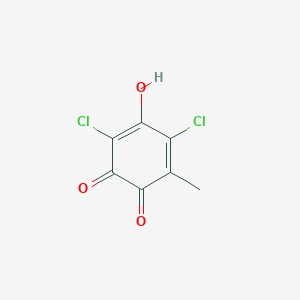
![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)
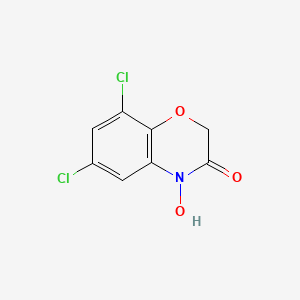
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
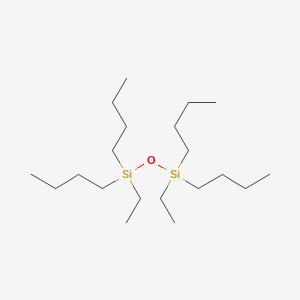
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
